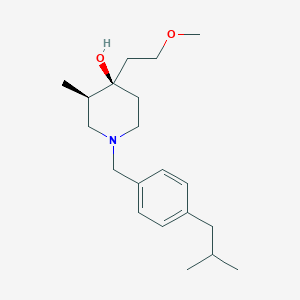

(3R*,4R*)-1-(4-异丁基苄基)-4-(2-甲氧基乙基)-3-甲基哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis of "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" is not directly reported, similar piperidine derivatives have been synthesized through various organic synthesis techniques. Typically, the synthesis of such compounds involves multi-step reactions starting from simpler piperidine structures or through the cyclization of linear precursors. Key steps may include functional group transformations, stereoselective synthesis methods, and protection/deprotection strategies to achieve the desired complex structure (Sakatsume et al., 1989).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol", is characterized by the presence of a six-membered piperidine ring, which can adopt different conformations based on the substituents attached to it. The stereochemistry, especially the configuration at the 3R* and 4R* positions, plays a crucial role in the molecule's overall shape and potential chemical behavior. Advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are often employed to elucidate such structures (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Piperidine derivatives can undergo a variety of chemical reactions, including but not limited to nucleophilic substitutions, electrophilic additions, and redox reactions. The specific functional groups present in "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" such as the methoxyethyl and isobutylbenzyl moieties, may influence its reactivity towards different reagents and conditions. These reactions can be exploited to further modify the compound or to study its chemical properties (Harini et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives like solubility, melting point, boiling point, and optical activity are influenced by their molecular structure. The presence of polar functional groups such as methoxy and isobutylbenzyl in the compound may affect its solubility in various solvents, its phase transition temperatures, and its interaction with polarized light. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage (Czeskis, 1998).

Chemical Properties Analysis

The chemical properties of "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" include its acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are determined by the molecule's functional groups and overall structure. For example, the basicity of the piperidine nitrogen can be influenced by adjacent substituents, affecting the compound's reactivity and interactions with acids and bases (Wu et al., 2022).

科学研究应用

化学结构和对乙酰胆碱受体的亲和力

对化学结构及其对豚鼠离体回肠后神经节乙酰胆碱受体的亲和力的研究突出了结构修饰在增强类似于(3R*,4R*)-1-(4-异丁基苄基)-4-(2-甲氧基乙基)-3-甲基哌啶-4-醇的化合物的活性方面的重要性。该研究展示了化学结构的变化,例如亚甲基的添加或氢原子的取代,如何显著影响化合物对乙酰胆碱受体的亲和力,从而为开发更有效的治疗剂提供见解(Abramson 等人,1974)。

代谢和不对称合成

科学研究的另一个方面涉及与(3R*,4R*)-1-(4-异丁基苄基)-4-(2-甲氧基乙基)-3-甲基哌啶-4-醇在结构上相关的化合物的代谢和不对称合成。例如,已经描述了与美托洛尔(一种结构相似的化合物)的代谢物的对映异构体的不对称合成,阐明了涉及此类化合物及其在理解药物代谢和设计具有改善疗效和减少副作用的药物中的潜在应用的代谢过程(Shetty & Nelson,1988)。

寡核苷酸合成中的保护基团

在寡核糖核苷酸的合成中使用保护基团(例如 1-[(2-氯-4-甲基)苯基]-4-甲氧基哌啶-4-基)证明了具有相似结构框架的化合物在促进核酸化学中的实用性。这项研究强调了选择合适的保护基团对于寡核苷酸的高效和快速合成至关重要,这对于遗传研究和治疗开发至关重要(Reese、Serafinowska 和 Zappia,1986)。

构型指定和化学合成

与(3R*,4R*)-1-(4-异丁基苄基)-4-(2-甲氧基乙基)-3-甲基哌啶-4-醇相关的非对映异构体化合物 PMR 光谱的研究提供了有关构型指定和可能的构象的有价值的信息。这项研究对于理解生物活性的立体化学要求以及设计具有特定治疗靶点的化合物至关重要(Casy,1966)。

抗氧化和抗菌潜力

具有哌啶-4-酮核心的新型化合物的合成和生物学评估,包括类似于(3R*,4R*)-1-(4-异丁基苄基)-4-(2-甲氧基乙基)-3-甲基哌啶-4-醇的化合物,已证明具有有希望的抗氧化和抗菌活性。这一研究方向为针对氧化应激相关疾病和感染的治疗剂的开发开辟了新途径(Harini 等人,2014)。

属性

IUPAC Name |

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-16(2)13-18-5-7-19(8-6-18)15-21-11-9-20(22,10-12-23-4)17(3)14-21/h5-8,16-17,22H,9-15H2,1-4H3/t17-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHUHQPFASCZFP-YLJYHZDGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)